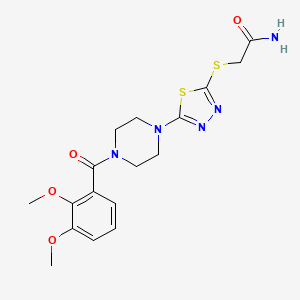

![molecular formula C14H15FN4O2S2 B2669479 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392297-36-8](/img/structure/B2669479.png)

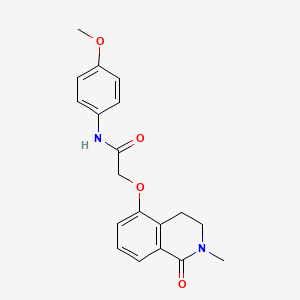

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide” is a complex organic compound. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a 4-fluoroanilino group, which is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a linear formula of C18H14F2N4O2S3, and a molecular weight of 452.527 . The compound contains several functional groups, including a 1,3,4-thiadiazole ring, a sulfanyl group, and a 4-fluoroanilino group .科学的研究の応用

Synthesis and Antitumor Activity

Research has developed preparative procedures for synthesizing compounds structurally related to N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, demonstrating moderate antitumor activity against malignant tumor cells. A study highlighted the synthesis of derivatives exhibiting sensitivity in UO31 renal cancer cell lines, indicating potential for cancer treatment applications (Horishny & Matiychuk, 2020).

Inhibition of Tumor-Associated Isozyme IX

Another aspect of research focuses on the inhibition of carbonic anhydrase IX, a tumor-associated isozyme, by halogenated derivatives. This study provides insights into the design of potent inhibitors with potential applications as antitumor agents, highlighting the compound's relevance in addressing cancer-related challenges (Ilies et al., 2003).

Herbicidal Activities

Further research into this compound derivatives explores their herbicidal properties. A study on the biophore models of related compounds established through the Apex-3D method identified promising leads for activity against a range of species, indicating potential for agricultural applications (Ren et al., 2000).

Dual Fluorescence Effects

Investigations into the spectroscopic properties of thiadiazole derivatives have revealed dual fluorescence effects, suggesting applications in molecular probes for biological and medical research. This study emphasizes the compound's potential in fluorescence-based applications, enabling new avenues for scientific exploration (Budziak et al., 2019).

Antimicrobial Properties

Research also extends to the antimicrobial evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, incorporating the pyrimidine ring. Selected compounds have shown moderate activity, indicating potential for development into antimicrobial agents (Farag et al., 2009).

特性

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S2/c1-2-3-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-6-4-9(15)5-7-10/h4-7H,2-3,8H2,1H3,(H,16,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCCSOADKYGUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2669400.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)

![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2669418.png)